Ácido N-Ftaloil-L-glutámico

Descripción general

Descripción

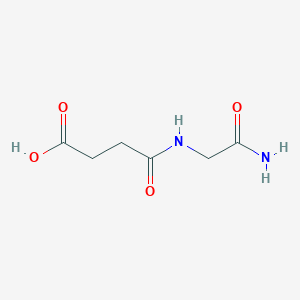

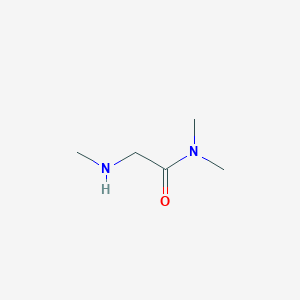

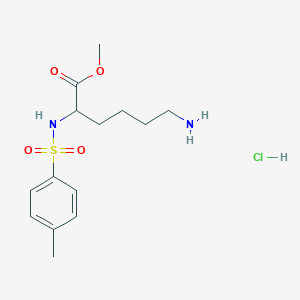

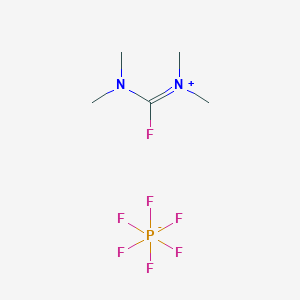

N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid. In this compound, the two hydrogens on the amino group of L-glutamic acid are substituted by a phthaloyl group . It appears as a white crystalline powder .

Synthesis Analysis

N-phthaloyl-L-glutamic acid can be synthesized by the reaction of phthalic anhydride with L-glutamic acid in acetic acid solution . The resulting polymers are characterized by means of spectroscopy, elemental analyses, inherent viscosity, and specific rotation .Molecular Structure Analysis

The molecular formula of N-Phthaloyl-L-glutamic acid is C13H11NO6 . Its molecular weight is 277.23 .Chemical Reactions Analysis

N-phthaloyl-L-glutamic acid can undergo direct polycondensation reaction with 4,4’-diamino diphenylether, 4,4’-diamino diphenylsulfone in the presence of adipic acid, fumaric acid, and terephthalic acid as a second diacid in a medium consisting of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine .Physical And Chemical Properties Analysis

N-Phthaloyl-L-glutamic acid is a white crystalline powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 519.0±40.0 °C at 760 mmHg, and a flash point of 267.7±27.3 °C .Aplicaciones Científicas De Investigación

Síntesis de Aminoácidos γ-Glutamil

El anhídrido N-Ftaloil-L-glutámico (NPGLA) ofrece una solución simple para la síntesis sin racemización de aminoácidos γ-glutamil . Estos dipéptidos γ-glutamil son compuestos derivados de la acilación de un aminoácido a través del carbono γ-carboxilo del ácido L-glutámico .

Mejora del sabor

La subestructura γ-glutamil puede atenuar en gran medida el sabor amargo de ciertos aminoácidos. Por ejemplo, el sabor amargo de la valina se atenuó en gran medida al transformarse en su derivado γ-glutamil .

Mejora nutricional

Se ha descubierto que la ε-(γ-Glutamil)lisina, un componente importante de aminoácidos que forma parte de los productos alimenticios, mejora el valor nutricional del pan . Sirve como fuente nutricional de lisina .

Mejora de las propiedades físicas de los alimentos

Las propiedades físicas de los fideos secos se mejoraron mediante la formación de enlaces cruzados, N ε-(γ-Glutamil)lisina, provocados por MTGase .

Compuestos de sabor “Kokumi”

Las moléculas que poseen las propiedades de plenitud y grosor en la boca y que aumentan la continuidad de la percepción del sabor de los alimentos se han denominado compuestos de sabor “kokumi” . Estas propiedades son aparentemente conferidas por el residuo γ-glutamil en los aminoácidos

Safety and Hazards

Mecanismo De Acción

Target of Action

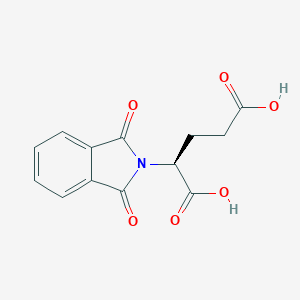

N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid . It is primarily targeted by the Cereblon E3 ligase modulator . Cereblon (CRBN) is a protein targeted by this class of drugs . The IMiD class includes thalidomide and its analogues .

Mode of Action

It is known that the compound is aN-protected derivative of L-glutamic acid . The anhydride of this compound, prepared without racemization, is used for γ-L-glutamylations . This suggests that the compound may interact with its targets through the process of glutamylation.

Biochemical Pathways

Given its target, it may be involved in the modulation of immune responses

Pharmacokinetics

It is known that the compound ispartly soluble in water , which could influence its absorption and distribution in the body. Its melting point is 160-162°C , and it has a predicted boiling point of 519.0°C . These properties could potentially affect the compound’s stability and its ability to reach its target sites in the body.

Result of Action

Given its target, it may have immunomodulatory effects

Action Environment

The action of N-Phthaloyl-L-glutamic acid may be influenced by various environmental factors. For instance, its solubility in water could be affected by the pH of the environment . Additionally, its stability could be influenced by temperature, given its known melting and boiling points

Propiedades

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFFSKLJNYRHQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187605 | |

| Record name | L-2-Phthalimidoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

340-90-9 | |

| Record name | N-Phthaloyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2-Phthalimidoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV2BGD128X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)